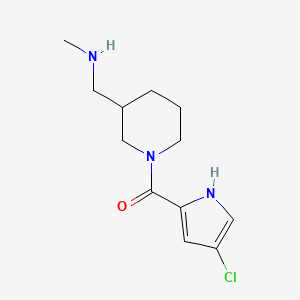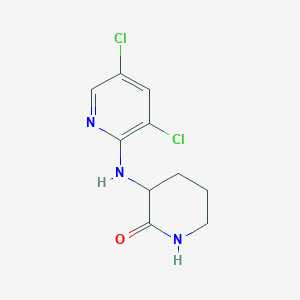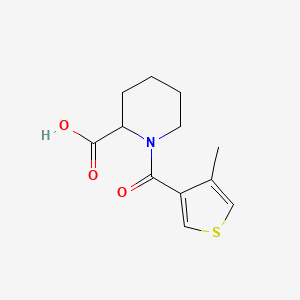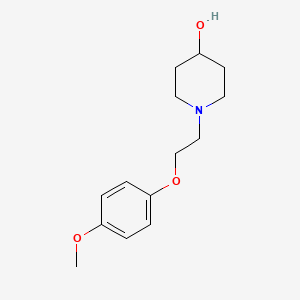![molecular formula C12H17BrOZn B14892347 2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
2-[(n-Pentyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(n-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of zinc with an organic moiety, making it useful in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(n-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-pentyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or nickel catalysts are commonly used
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes of reactants
Purification: Techniques such as distillation or crystallization to purify the final product
Quality Control: Rigorous testing to ensure the purity and consistency of the compound
化学反応の分析
Types of Reactions
2-[(n-pentyloxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, boronic acids, and alkyl halides.
Conditions: Reactions are typically carried out in the presence of a palladium or nickel catalyst, under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-[(n-pentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 2-[(n-pentyloxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the organic moiety from zinc to another molecule. This process, known as transmetalation, is a key step in many cross-coupling reactions. The molecular targets and pathways involved include:
Palladium or Nickel Catalysts: Facilitate the transfer of the organic group from zinc to the target molecule.
Reaction Intermediates: Formation of organopalladium or organonickel intermediates that undergo further reactions to form the final product.
類似化合物との比較
2-[(n-pentyloxy)methyl]phenylzinc bromide can be compared with other organozinc compounds such as:
- 2-[(n-propyloxy)methyl]phenylzinc bromide
- 2-[(n-butoxy)methyl]phenylzinc bromide
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its longer alkyl chain compared to similar compounds can influence its solubility and reactivity, making it suitable for specific applications.
特性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);pentoxymethylbenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8H,2-3,7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
AQOYDSWPEVYSAV-UHFFFAOYSA-M |
正規SMILES |
CCCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


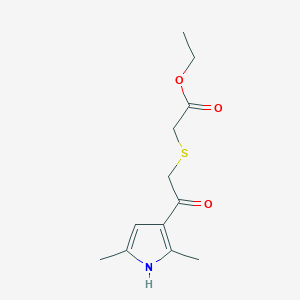
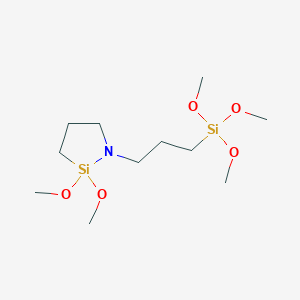
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
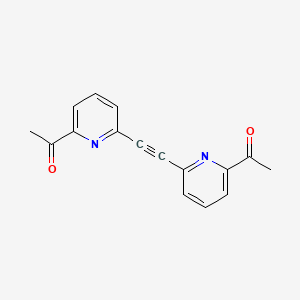
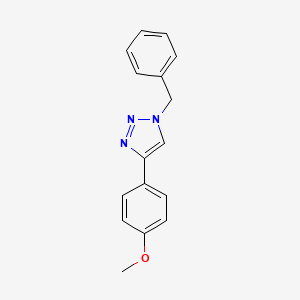
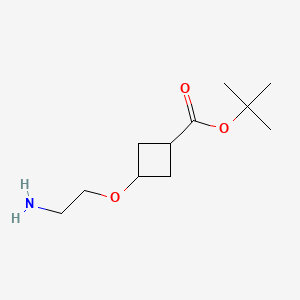
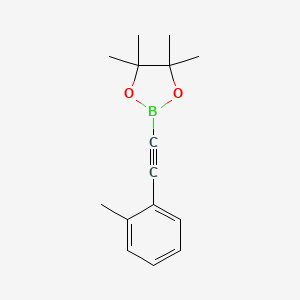
![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
